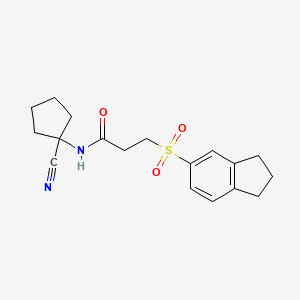

N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide

Description

N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with a 1-cyanocyclopentyl group on the amide nitrogen and a 2,3-dihydro-1H-inden-5-ylsulfonyl substituent on the third carbon of the propanamide chain. Key structural features include:

- 1-Cyanocyclopentyl group: Introduces steric bulk and electron-withdrawing properties due to the nitrile (-CN) moiety.

Spectroscopic data from (e.g., IR peaks at 1681 cm⁻¹ for C=O and 1378/1156 cm⁻¹ for SO₂, ¹H-NMR signals for aromatic protons and exchangeable NH groups) suggest the presence of amide and sulfonyl functionalities.

Propriétés

IUPAC Name |

N-(1-cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c19-13-18(9-1-2-10-18)20-17(21)8-11-24(22,23)16-7-6-14-4-3-5-15(14)12-16/h6-7,12H,1-5,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMBDIWJHWDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CCS(=O)(=O)C2=CC3=C(CCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison with N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide (CAS 892675-00-2)

Compound A: N-(1-Cyanocyclopentyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)propanamide Compound B: N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide

| Property | Compound A | Compound B |

|---|---|---|

| Amide Substituent | 1-Cyanocyclopentyl (C₆H₈N) | 2,3-Dihydro-1H-inden-5-yl (C₉H₉) |

| Sulfonyl Substituent | 2,3-Dihydro-1H-inden-5-yl (C₉H₉-SO₂) | Phenyl (C₆H₅-SO₂) |

| Molecular Weight | Estimated ~385 g/mol* | 329.413 g/mol |

| Key Functional Groups | Nitrile (-CN), sulfonyl (-SO₂), amide (-CONH-) | Sulfonyl (-SO₂), amide (-CONH-) |

| Electronic Effects | Strong electron-withdrawing nitrile group enhances polarity | Aromatic dihydroindenyl and phenyl groups favor π-π stacking |

| Steric Effects | Bulky bicyclic dihydroindenyl and cyanocyclopentyl groups | Less steric hindrance from phenyl vs. dihydroindenyl |

*Calculated based on hypothetical formula C₂₀H₂₃N₃O₃S; precise data unavailable in provided evidence.

Research Findings and Limitations

- Spectral Discrepancies : The IR data in lacks a nitrile peak, conflicting with Compound A’s structure. This may indicate mislabeling or impurities in the cited study .

- Structural Analogues: Compound B (CAS 892675-00-2) serves as a structural analogue but lacks the cyanocyclopentyl group, limiting direct pharmacological comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.